4-(tert-butyl)-N-(5-((2-((3,5-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide
Description
The compound 4-(tert-butyl)-N-(5-((2-((3,5-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide features a 1,3,4-thiadiazole core substituted with a thioether-linked acetamide group and a benzamide moiety bearing a tert-butyl group. This structure combines hydrophobic (tert-butyl) and electron-donating (3,5-dimethylphenyl) substituents, which may enhance binding to biological targets such as enzymes or receptors. The thiadiazole ring system is known for its bioisosteric properties, often contributing to antimicrobial, antitumor, or anti-inflammatory activities .
Properties
IUPAC Name |
4-tert-butyl-N-[5-[2-(3,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O2S2/c1-14-10-15(2)12-18(11-14)24-19(28)13-30-22-27-26-21(31-22)25-20(29)16-6-8-17(9-7-16)23(3,4)5/h6-12H,13H2,1-5H3,(H,24,28)(H,25,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWSZSSZTHNVPGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC=C(C=C3)C(C)(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Core Structural Variations
The target compound belongs to the 1,3,4-thiadiazole family, a class widely explored for drug development. Key analogs include:
Key Observations:
Physicochemical and Spectral Properties
- Melting Points : The target compound’s melting point is unspecified, but analogs range from 244–245 °C (15o) to 408 K (), suggesting thermal stability typical of thiadiazoles .
- Spectroscopic Data : IR peaks for thiadiazoles (e.g., 1688 cm⁻¹ for C=O in 15o) align with the target’s expected acetamide and benzamide carbonyl stretches .
- Planarity : ’s crystallographic data reveals planar thiadiazole cores, which may enhance intermolecular interactions in the target compound .
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